molecular formula C6H7N3O2 B3093156 3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole CAS No. 1240572-49-9

3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole

Cat. No. B3093156
CAS RN: 1240572-49-9
M. Wt: 153.14 g/mol
InChI Key: RAVODFFBZNQRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a yellowish powder that is used in various scientific research applications. This compound is synthesized through a specific method and has unique biochemical and physiological effects.

Scientific Research Applications

Synthesis of Nitro and Amino Derivatives

Research has demonstrated the regioselective introduction of nitro groups in pyrazoles containing a 1- or 5-tetrazole substituent at position 3(5), leading to the synthesis of various C-mononitropyrazoles. These compounds were further reduced to produce respective amino-tetrazolylpyrazoles, which were then nitrated to form nitramino-nitro-tetrazolylpyrazoles. This indicates potential in the field of synthetic chemistry and materials science (Dalinger et al., 2016).

Development of Energetic Compounds

A study focused on the synthesis of a novel energetic compound, 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, and its energetic salts. These compounds displayed low sensitivity and high thermal stability, suggesting their utility in the development of novel energetic materials with high performance (Zheng et al., 2020).

properties

IUPAC Name

3-nitro-1-prop-2-enylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVODFFBZNQRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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